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Introduction
The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2),

encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a

critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1]

SHP2 is a key regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling

pathway, which is frequently dysregulated in human cancers, promoting cell proliferation and

survival.[1] Beyond its cell-intrinsic roles in cancer, SHP2 is also a crucial mediator in the tumor

microenvironment, influencing both innate and adaptive immunity. Notably, SHP2 is a

downstream effector of the programmed cell death 1 (PD-1) immune checkpoint pathway,

contributing to T-cell suppression.[1][2]

SHP099 is a potent and selective allosteric inhibitor of SHP2.[1][3] It stabilizes SHP2 in an

auto-inhibited conformation, thereby blocking its catalytic activity.[1] This dual action of

inhibiting cancer cell growth and modulating the immune response makes SHP099 a

compelling agent for combination therapy, particularly with immune checkpoint inhibitors.

Preclinical studies have demonstrated that combining SHP099 with anti-PD-1 or anti-PD-L1

antibodies results in synergistic antitumor effects, overcoming resistance to immunotherapy

and enhancing tumor regression.[2][4]

These application notes provide a comprehensive overview and detailed protocols for studying

the combination of SHP099 and immunotherapy in preclinical cancer models.
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Mechanism of Action: SHP099 and Immunotherapy
Synergy
The synergistic antitumor effect of combining SHP099 with immunotherapy, such as PD-1

blockade, stems from a multi-pronged mechanism that targets both the tumor cells and the

tumor microenvironment.

Direct Tumor Cell Inhibition: In cancer cells with activated RTK signaling, SHP099 blocks the

SHP2-mediated activation of the RAS-ERK pathway, leading to reduced proliferation and

tumor growth.[1]

Enhancement of Antitumor Immunity:

T-Cell Activation: SHP2 is a downstream signaling molecule of the PD-1 receptor on T

cells. When PD-L1 on tumor cells engages PD-1, SHP2 is recruited and dephosphorylates

key components of the T-cell receptor (TCR) signaling pathway, leading to T-cell

exhaustion. SHP099 blocks this activity, thereby restoring T-cell activation, cytokine

production (e.g., IFN-γ, Granzyme B), and cytotoxic function.[2]

Modulation of the Tumor Microenvironment: SHP2 inhibition with SHP099 can remodel the

tumor microenvironment to be more favorable for an antitumor immune response. This

includes:

Increasing the infiltration of CD8+ cytotoxic T lymphocytes.[2]

Shifting the balance of tumor-associated macrophages (TAMs) from an

immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype.[4]

Potentially reducing the number of regulatory T cells (Tregs).[4]

Vascular Effects: SHP099 has been shown to induce vascular damage within the tumor,

potentially increasing the accessibility of the tumor to immune cells.[5]

This multifaceted mechanism is depicted in the following signaling pathway diagram.
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Caption: SHP099 and anti-PD-1/PD-L1 combination mechanism.
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Data Presentation: Summary of Preclinical Efficacy
The following tables summarize quantitative data from key preclinical studies investigating the

combination of SHP099 and immunotherapy.

Table 1: In Vivo Antitumor Efficacy in Syngeneic Mouse Models

Cancer Model Mouse Strain
Treatment
Groups

Tumor Volume
Reduction vs.
Control

Reference

MC-38 Colon

Carcinoma
C57BL/6

SHP099 (5

mg/kg, i.p., daily)
Significant [2]

Anti-PD-1 (5

mg/kg, i.p., every

3 days)

Significant [2]

SHP099 + Anti-

PD-1

Synergistic,

greater than

either

monotherapy

[2]

CT-26 Colon

Carcinoma
BALB/c

SHP099 (5

mg/kg, i.p., daily)

Significant in

immunocompete

nt mice

[2]

Anti-PD-1 Significant [2]

SHP099 + Anti-

PD-1
Synergistic [2]

344SQ NSCLC

(Anti-PD-1

Resistant)

129Sv/Ev

SHP099 (oral) +

XRT + Anti-PD-

L1

Significant local

and abscopal

responses

[4]

Table 2: Immunophenotyping of the Tumor Microenvironment
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Cancer
Model

Treatment
Group

Change in
CD8+ T Cell
Infiltration

Change in
IFN-γ+
CD8+ T
Cells

Change in
M1/M2
Macrophag
e Ratio

Reference

MC-38 Colon

Carcinoma

SHP099 +

Anti-PD-1
Increased Increased - [2]

CT-26 Colon

Carcinoma
SHP099 Increased Increased - [2]

344SQ

NSCLC

SHP099 +

XRT + Anti-

PD-L1

Increased - Increased [4]

Experimental Workflow
A typical preclinical study to evaluate the combination of SHP099 and immunotherapy involves

a series of in vitro and in vivo experiments.
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Caption: A general experimental workflow for preclinical evaluation.

Detailed Experimental Protocols
In Vitro Assays
1. Cell Viability (MTT) Assay

This protocol is for assessing the direct cytotoxic or cytostatic effects of SHP099 on cancer cell

lines.

Materials:
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Cancer cell line of interest (e.g., MC-38, CT-26)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

96-well flat-bottom plates

SHP099 (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium and incubate overnight.

Prepare serial dilutions of SHP099 in complete medium. The final DMSO concentration

should be less than 0.1%.

Remove the medium from the wells and add 100 µL of the SHP099 dilutions. Include

vehicle control wells (medium with DMSO).

Incubate for 48-72 hours.

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple

precipitate is visible.

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.[7]

Read the absorbance at 570 nm using a microplate reader.

2. Western Blotting for p-ERK and Total ERK

This protocol is to determine the effect of SHP099 on the RAS-ERK signaling pathway.
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Materials:

Cancer cell line of interest

6-well plates

SHP099

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies:

Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (Cell Signaling Technology,

#4370, 1:1000 dilution)[2]

Rabbit anti-p44/42 MAPK (Erk1/2) (Cell Signaling Technology, #4695, 1:1000 dilution)[2]

HRP-conjugated anti-rabbit secondary antibody

ECL detection reagent

Procedure:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat cells with various concentrations of SHP099 for the desired time (e.g., 2 hours).

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
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Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform

electrophoresis.

Transfer proteins to a PVDF membrane.

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detect the signal using an ECL reagent.

Strip the membrane and re-probe with the primary antibody against total ERK as a loading

control.[1]

In Vivo Studies
1. Syngeneic Mouse Tumor Model and Treatment

This protocol describes the establishment of a syngeneic tumor model and subsequent

treatment with SHP099 and an anti-PD-1 antibody.

Materials:

Female C57BL/6 or BALB/c mice (6-8 weeks old)

MC-38 (for C57BL/6) or CT-26 (for BALB/c) colon carcinoma cells

Sterile PBS

SHP099 (for intraperitoneal injection, formulated in a suitable vehicle, e.g., 0.5%

methylcellulose)

InVivoMAb anti-mouse PD-1 antibody (clone RMP1-14, Bio X Cell, #BE0146) or similar

Isotype control antibody (e.g., InVivoMAb rat IgG2a isotype control, Bio X Cell, #BE0089)
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Procedure:

Subcutaneously inject 1 x 10^6 MC-38 or CT-26 cells in 100 µL of sterile PBS into the right

flank of the mice.[3]

Monitor tumor growth every 2-3 days by measuring tumor dimensions with calipers. Tumor

volume can be calculated using the formula: (length x width^2) / 2.

When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment

groups (n=8-10 mice per group):

Vehicle + Isotype control

SHP099 + Isotype control

Vehicle + Anti-PD-1

SHP099 + Anti-PD-1

Administer treatments as follows:

SHP099: 5 mg/kg, intraperitoneally (i.p.), daily.[3]

Anti-PD-1 antibody: 5 mg/kg, i.p., every 3 days.[3]

Continue treatment and monitor tumor growth and body weight for the duration of the

study (e.g., 2-3 weeks).

At the end of the study, euthanize the mice and harvest tumors and spleens for further

analysis.

2. Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol is for the immunophenotyping of TILs from harvested tumors.

Materials:

Harvested tumors
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RPMI-1640 medium

Collagenase D (1 mg/mL) and DNase I (0.1 mg/mL) in RPMI

70 µm cell strainers

Red blood cell (RBC) lysis buffer

FACS buffer (PBS with 2% FBS)

Fc block (anti-mouse CD16/32 antibody)

Fluorescently conjugated antibodies (e.g., from BioLegend, BD Biosciences, or

eBioscience):

Anti-mouse CD45 (e.g., clone 30-F11)

Anti-mouse CD3 (e.g., clone 17A2)

Anti-mouse CD4 (e.g., clone GK1.5)

Anti-mouse CD8a (e.g., clone 53-6.7)

Anti-mouse IFN-γ (e.g., clone XMG1.2)

Anti-mouse Granzyme B (e.g., clone GB11)

Intracellular fixation and permeabilization buffer set

Flow cytometer

Procedure:

Mince the tumors and digest in collagenase D and DNase I solution for 30-60 minutes at

37°C with agitation.

Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

Lyse red blood cells using RBC lysis buffer.
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Wash the cells with FACS buffer.

For intracellular cytokine staining, stimulate the cells with a cell stimulation cocktail

(containing PMA and ionomycin) and a protein transport inhibitor (e.g., brefeldin A) for 4-6

hours.

Stain for surface markers by first blocking with Fc block, followed by incubation with the

antibody cocktail for 30 minutes on ice.

For intracellular staining, fix and permeabilize the cells according to the manufacturer's

protocol, then stain for intracellular targets (IFN-γ, Granzyme B).

Acquire the samples on a flow cytometer and analyze the data using appropriate software

(e.g., FlowJo).

3. Immunohistochemistry (IHC) for CD8+ T Cells

This protocol is for visualizing and quantifying CD8+ T-cell infiltration in tumor tissue.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) tumor sections

Xylene and ethanol series for deparaffinization and rehydration

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

Hydrogen peroxide (3%) for blocking endogenous peroxidase activity

Blocking buffer (e.g., serum from the secondary antibody host species)

Primary antibody: Rabbit anti-mouse CD8a (e.g., Cell Signaling Technology, #98941)

HRP-conjugated anti-rabbit secondary antibody

DAB substrate kit

Hematoxylin counterstain
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Mounting medium

Procedure:

Deparaffinize and rehydrate the FFPE tumor sections.

Perform heat-induced antigen retrieval.

Block endogenous peroxidase activity.

Block non-specific antibody binding.

Incubate with the primary anti-CD8a antibody.

Incubate with the HRP-conjugated secondary antibody.

Develop the signal with DAB substrate.

Counterstain with hematoxylin.

Dehydrate and mount the slides.

Image the slides and quantify CD8+ T-cell density.

4. ELISA for Serum Cytokines

This protocol is for measuring the levels of pro-inflammatory cytokines in the serum of treated

mice.

Materials:

Mouse serum samples collected at the study endpoint

Mouse IFN-γ ELISA kit (e.g., R&D Systems, #MIF00)[8]

Mouse Granzyme B ELISA kit (e.g., Invitrogen, #88-8022-22)[4]

Microplate reader
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Procedure:

Follow the manufacturer's instructions provided with the ELISA kits.

Briefly, coat the plate with the capture antibody.

Add standards and serum samples to the wells.

Add the detection antibody.

Add the enzyme conjugate (e.g., streptavidin-HRP).

Add the substrate and stop the reaction.

Read the absorbance at the appropriate wavelength.

Calculate the cytokine concentrations based on the standard curve.

Conclusion
The combination of the SHP2 inhibitor SHP099 with immunotherapy represents a promising

strategy to enhance antitumor responses and overcome resistance to immune checkpoint

blockade. The protocols outlined in these application notes provide a framework for

researchers to investigate the synergistic effects of this combination in preclinical settings.

Careful execution of these experiments will contribute to a better understanding of the

underlying mechanisms and facilitate the clinical translation of this therapeutic approach.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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